6-Bromo-3-chloro-2-fluorobenzoylacetonitrile
Description
6-Bromo-3-chloro-2-fluorobenzoylacetonitrile is a halogenated aromatic compound featuring a benzoylacetonitrile backbone substituted with bromine (position 6), chlorine (position 3), and fluorine (position 2). This compound is cataloged under the reference code 54-PC500715 by CymitQuimica, a supplier specializing in fluorinated compounds . While detailed physicochemical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structure suggests applications in organic synthesis, particularly as a building block for pharmaceuticals or agrochemicals due to its electron-withdrawing substituents and nitrile functionality.
Properties
Molecular Formula |
C9H4BrClFNO |
|---|---|
Molecular Weight |
276.49 g/mol |
IUPAC Name |
3-(6-bromo-3-chloro-2-fluorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H4BrClFNO/c10-5-1-2-6(11)9(12)8(5)7(14)3-4-13/h1-2H,3H2 |
InChI Key |
CFPVGDRNQWDFOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)C(=O)CC#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-2-fluorobenzoylacetonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of benzoylacetonitrile derivatives followed by selective substitution reactions to introduce the bromine, chlorine, and fluorine atoms at specific positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The process often requires the use of catalysts and specific reaction conditions to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-2-fluorobenzoylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoylacetonitrile derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
6-Bromo-3-chloro-2-fluorobenzoylacetonitrile is an organic compound with the molecular formula C10H4BrClFNO and a molecular weight of approximately 276.49 g/mol. It features bromine, chlorine, and fluorine substituents on a benzoylacetonitrile backbone, giving it unique chemical properties. The compound has the CAS number 1824049-03-7.
Potential Applications
This compound and similar halogenated structures have potential applications in pharmaceuticals and agrochemicals.
Antimicrobial Applications
- This compound exhibits biological activity, particularly as an antimicrobial agent.
- Halogenated structures can demonstrate antibacterial and antifungal properties. The presence of multiple halogens can enhance lipophilicity, potentially increasing membrane permeability and bioactivity against various pathogens.
Pharmaceutical Research
- Interaction studies often focus on its binding affinity with biological targets.
- In vitro studies may reveal how effectively this compound interacts with enzymes or receptors associated with disease pathways.
- Research into its pharmacokinetics could provide insights into absorption, distribution, metabolism, and excretion profiles, which are crucial for assessing its viability as a pharmaceutical agent.
Synthesis
- The synthesis of this compound typically involves multi-step organic reactions, allowing for the precise introduction of functional groups and yielding the desired compound efficiently.
- It is a versatile compound in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2-fluorobenzoylacetonitrile involves its interaction with various molecular targets and pathways. The presence of halogen atoms can influence its reactivity and binding affinity to specific enzymes or receptors. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 6-Bromo-3-chloro-2-fluorobenzoylacetonitrile with two analogs: 6-Amino-3-bromo-2-fluorobenzonitrile () and Ethyl 2-bromo-6-fluorobenzoate ().
*Estimated based on benzoylacetonitrile structure.
†Calculated from assumed formula.
Key Observations:
In contrast, 6-Amino-3-bromo-2-fluorobenzonitrile () has an amino group at position 6, which is strongly electron-donating, altering reactivity for nucleophilic or coupling reactions . Ethyl 2-bromo-6-fluorobenzoate () contains an ester group, making it prone to hydrolysis or transesterification, unlike the acetonitrile group in the target compound .
Functional Group Impact: The benzoylacetonitrile group in the target compound may enhance electrophilicity at the nitrile carbon, facilitating nucleophilic additions. The nitrile in the amino analog () could participate in cycloaddition reactions (e.g., click chemistry), while its amino group enables diazotization or cross-coupling (e.g., Buchwald-Hartwig) .
Stability and Handling
- Halogenated nitriles (e.g., the target compound) are generally moisture-sensitive and may require inert storage conditions.
- The amino analog () likely requires protection from oxidation due to the primary amine group .
Biological Activity
6-Bromo-3-chloro-2-fluorobenzoylacetonitrile (CAS No. 1824049-03-7) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
- Molecular Formula : C9H4BrClFNO
- Molecular Weight : 276.49 g/mol
This compound features a benzoylacetonitrile backbone with halogen substitutions that may influence its biological interactions.
Antimicrobial Properties
Recent studies have explored the antimicrobial efficacy of various halogenated compounds, including those similar to this compound. For instance, fluoroaryl compounds have demonstrated significant activity against Staphylococcus aureus, suggesting that the presence of fluorine can enhance antimicrobial properties .
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µM) |
|---|---|---|
| MA-1156 | 15 | 16 |
| MA-1115 | 16 | 32 |
| MA-1113 | - | 128 |
This table illustrates the comparative antimicrobial activity of related compounds, indicating that structural modifications can lead to varying degrees of effectiveness.
Cytotoxicity and Selectivity
Studies focusing on the cytotoxic effects of related compounds reveal that halogenated derivatives often exhibit selective toxicity towards cancer cell lines. For example, compounds with ortho-fluorination have shown improved whole-cell activity against fungal pathogens while maintaining selectivity . This suggests that this compound may also possess similar properties, warranting further investigation.
The biological mechanisms underlying the activity of halogenated benzoylacetonitriles are not fully elucidated. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors, disrupting metabolic pathways in pathogens.
- Cell Membrane Disruption : The lipophilic nature of halogenated compounds could facilitate penetration into microbial membranes, leading to cell lysis.
Case Studies and Research Findings
- Antifungal Activity : A study demonstrated that structurally similar compounds exhibited potent antifungal properties against Candida species, with MIC values indicating effective inhibition at low concentrations .
- Cancer Research : In vitro studies have shown that halogenated benzoylacetonitriles can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-bromo-3-chloro-2-fluorobenzoylacetonitrile, and how can reaction yields be optimized?
- Methodology : Begin with halogenated benzoylacetonitrile precursors, employing nucleophilic aromatic substitution (SNAr) under controlled conditions. For example, bromination and chlorination steps can be optimized using catalysts like FeCl₃ or AlCl₃ in anhydrous solvents (e.g., DCM or THF). Fluorination may require KF or CsF in polar aprotic solvents (DMF or DMSO) at elevated temperatures (80–120°C) . Monitor reaction progress via TLC or HPLC, and adjust stoichiometry of halogenating agents to minimize side-products.
Q. How can purity and structural integrity be validated after synthesis?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) for purity assessment (>97% by GC/HPLC) . Confirm structure via 1H/13C NMR (e.g., δ ~7.5–8.5 ppm for aromatic protons, characteristic coupling patterns for Br/Cl/F substituents) and high-resolution mass spectrometry (HRMS) to verify molecular ions (e.g., [M+H]+ or [M−H]−) . Cross-reference with X-ray crystallography data if single crystals are obtainable .
Q. What purification strategies are effective for removing halogenated byproducts?
- Methodology : Employ silica gel column chromatography with gradient elution (hexane:EtOAc or DCM:MeOH). For persistent impurities, recrystallization in ethanol or acetonitrile at low temperatures (0–4°C) enhances purity . Advanced techniques like preparative HPLC with C18 columns may resolve structurally similar contaminants .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in substituent positioning for this compound?
- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement . If twinning or disorder occurs, employ SHELXD for structure solution and ORTEP-3 for graphical representation of thermal ellipsoids . Compare experimental bond lengths/angles (e.g., C-Br: ~1.90 Å, C-Cl: ~1.73 Å) with DFT-optimized geometries to validate positional assignments .
Q. What experimental and computational approaches can reconcile discrepancies in spectroscopic vs. crystallographic data?
- Methodology : When NMR chemical shifts conflict with crystallographic positions (e.g., para vs. meta substituents), use density functional theory (DFT) (B3LYP/6-311G**) to calculate NMR parameters and compare with experimental data . For ambiguous NOESY correlations, conduct variable-temperature NMR to assess dynamic effects .
Q. How do electronic effects of bromo, chloro, and fluoro substituents influence reactivity in cross-coupling reactions?
- Methodology : Investigate via Hammett plots by substituting Br/Cl/F at different positions and measuring reaction rates (e.g., Suzuki-Miyaura coupling). Fluorine’s strong electron-withdrawing effect (σₚ ≈ 0.78) may deactivate the ring, whereas bromine (σₚ ≈ 0.23) enhances oxidative addition in Pd-catalyzed reactions . Use cyclic voltammetry to quantify redox potentials and correlate with substituent electronic profiles .
Q. What mechanistic insights can be gained from kinetic studies of hydrolysis or photodegradation?
- Methodology : Conduct pH-dependent hydrolysis experiments (e.g., 0.1 M HCl to 0.1 M NaOH) with UV-Vis monitoring. For photostability, expose samples to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS. Compare activation energies (Eₐ) using Arrhenius plots to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
